molecular formula C12H17FN2O B3863925 N-[3-(dimethylamino)propyl]-2-fluorobenzamide

N-[3-(dimethylamino)propyl]-2-fluorobenzamide

Cat. No. B3863925
M. Wt: 224.27 g/mol
InChI Key: XZHFSPOJZBPXBL-UHFFFAOYSA-N
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Description

“N-[3-(dimethylamino)propyl]-2-fluorobenzamide” is likely an organic compound containing a benzamide group with a fluorine atom on the benzene ring and a dimethylamino propyl group attached to the amide nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding amine (in this case, 3-(dimethylamino)propylamine) with the appropriate carboxylic acid or its derivative (in this case, 2-fluorobenzoic acid or a derivative thereof) .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring with a fluorine atom and an amide group attached, and a propyl chain with a dimethylamino group at the end .


Chemical Reactions Analysis

Similar compounds, such as N-[3-(dimethylamino)propyl]methacrylamide, have been shown to undergo radical polymerization and cross-linking reactions .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound would likely be a solid at room temperature, and it would likely be soluble in common organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of polymerization reactions, the compound could act as a monomer, reacting with other monomers to form a polymer .

Safety and Hazards

As with any chemical compound, proper safety measures should be taken when handling this compound. It’s important to wear appropriate personal protective equipment and avoid contact with skin and eyes .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. It could be used in the synthesis of polymers, in pharmaceutical research, or in other areas of chemical research .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHFSPOJZBPXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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